4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
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Description
4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
Research into the chemical reactivity of dihydropyrimidine derivatives, similar to 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one, has led to the synthesis of new compounds. For instance, Namazi, Mirzaei, and Azamat (2001) explored the Biginelli condensation method for creating various dihydropyrimidines, revealing the versatility of these compounds in synthetic chemistry (Namazi, Mirzaei, & Azamat, 2001).
Pharmacological Activity
Investigations into related dihydropyrimidine derivatives have shown a range of pharmacological activities. For example, Fossheim et al. (1982) and Triggle et al. (1980) studied the molecular structures of calcium channel antagonists, including dihydropyrimidine derivatives, which are crucial in developing treatments for various cardiovascular diseases (Fossheim et al., 1982); (Triggle et al., 1980).
Synthesis of Novel Derivatives
The synthesis of novel derivatives from dihydropyrimidin-2(1H)-one compounds opens avenues for creating new pharmacologically active agents. Novakov et al. (2013) synthesized new derivatives that could serve as precursors for HIV-1 replication inhibitors, illustrating the potential of these compounds in antiviral drug development (Novakov et al., 2013).
Anti-Inflammatory and Analgesic Properties
Some derivatives of dihydropyrimidine have been explored for their anti-inflammatory and analgesic activities. Antre et al. (2011) synthesized compounds containing pyrazolone and amino pyrimidine, demonstrating similar activities to standard drugs in pharmacological studies (Antre et al., 2011).
Antifungal Effect
Research by Jafar et al. (2017) on derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine, which are structurally related to dihydropyrimidine compounds, demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Properties
IUPAC Name |
6-(3-methoxy-4-propoxyphenyl)-3,4-dimethyl-5-nitro-1,6-dihydropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-5-8-24-12-7-6-11(9-13(12)23-4)14-15(19(21)22)10(2)18(3)16(20)17-14/h6-7,9,14H,5,8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNZZYQPKOYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2)C)C)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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